molecular formula C28H46F3N2O3+ B162047 Stellettamide A CAS No. 129744-24-7

Stellettamide A

Cat. No. B162047
M. Wt: 401.6 g/mol
InChI Key: IUUKDWXSYSAIGO-FECFPVQQSA-O
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Description

Stellettamide A (ST-A) is a novel marine toxin isolated from a marine sponge of the genus Stelletta . It is a novel alkaloid containing a farnesyl moiety and an indolizidine (=octahydroindolizine) skeleton, which are connected through an amide bond . ST-A has been shown to have antifungal activity against Mortierella remannianus and cytotoxicity against K562 epithelium cells .


Synthesis Analysis

The first synthesis of the marine indolizidine alkaloids, (+)-stellettamide A and (-)-stellettamide C, has been achieved through a coupling reaction with the aminomethylindolizidine fragment . This fragment could be derived from farnesol as a common precursor .


Molecular Structure Analysis

ST-A has a molecular formula of (C 26 H 45 N 2 O)H 2 PO 4 (MW =499) . It contains a farnesyl moiety and an indolizidine skeleton, which are connected through an amide bond .


Chemical Reactions Analysis

ST-A has been found to inhibit high K+ (72.7 mM)-induced contraction in the smooth muscle of guinea-pig taenia coli with an IC 50 of 88 μM . In the taenia permeabilized with Triton X-100, ST-A inhibited Ca 2+ (3 and 10 μM )-induced contractions .

Scientific Research Applications

1. Antifungal and RNA-Cleaving Activities

Stellettamide A, along with related compounds like stellettamide B, has been identified in marine sponges of the genus Stelletta. These compounds have demonstrated moderate antifungal properties and RNA-cleaving activities, which could have potential applications in biotechnology and medicine (Shin et al., 1997).

2. Antibacterial Properties

Studies on marine sponges have also isolated compounds like stellettamide C, which exhibit antibacterial activity against Escherichia coli. This highlights stellettamide A's potential as a source for developing new antibacterial agents (Matsunaga et al., 1999).

3. Inhibition of Calmodulin

A remarkable property of stellettamide A is its ability to inhibit calmodulin, a protein that plays a crucial role in cellular processes such as smooth muscle contraction. This could pave the way for the development of novel pharmacological agents targeting smooth muscle disorders or other calmodulin-mediated processes (Abe et al., 1997).

4. Synthesis and Structural Analysis

The synthesis and determination of the absolute stereochemistry of stellettamide A are essential for understanding its molecular structure and potential bioactivity. Such studies are crucial for the development of synthetic analogs or derivatives with improved efficacy or reduced toxicity (Yamazaki et al., 2001).

properties

IUPAC Name

(2E,4S,7E)-N-[[(1S,4S,8aR)-4-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-4-ium-1-yl]methyl]-4,8,12-trimethyltrideca-2,7,11-trienamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O/c1-21(2)10-8-11-22(3)12-9-13-23(4)15-16-26(29)27-20-24-17-19-28(5)18-7-6-14-25(24)28/h10,12,15-16,23-25H,6-9,11,13-14,17-20H2,1-5H3/p+1/b16-15+,22-12+/t23-,24-,25+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUKDWXSYSAIGO-FECFPVQQSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)CCC=C(C)C)C=CC(=O)NCC1CC[N+]2(C1CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC/C=C(\C)/CCC=C(C)C)/C=C/C(=O)NC[C@@H]1CC[N@+]2([C@@H]1CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H45N2O+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601105192
Record name (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stellettamide A

CAS RN

129744-24-7
Record name (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129744-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stellettamide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129744247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4S,8aR)-Octahydro-4-methyl-1-[[[(2E,4S,7E)-4,8,12-trimethyl-1-oxo-2,7,11-tridecatrien-1-yl]amino]methyl]indolizinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601105192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
Y Abe, S Saito, M Hori, H Ozaki… - British journal of …, 1997 - Wiley Online Library
Stellettamide A (ST‐A), a novel marine toxin isolated from a marine sponge, inhibited high K + (72.7 mM)‐induced contraction in the smooth muscle of guinea‐pig taenia coli with an IC …
Number of citations: 19 bpspubs.onlinelibrary.wiley.com
Q Wu, B Nay, M Yang, Y Ni, H Wang, L Yao… - … Pharmaceutica Sinica B, 2019 - Elsevier
… data and retention time in HPLC as natural stellettamide A, except for their opposite optical … -stellettamide A. In summary, the authors achieved the total synthesis of ent-stellettamide A in …
Number of citations: 26 www.sciencedirect.com
N Yamazaki, W Dokoshi, C Kibayashi - Organic Letters, 2001 - ACS Publications
… stellettamide A and its absolute stereochemistry have been established by the synthesis 5 of the antipodal stellettamide A … shown in 3, as that of stellettamide A. On the other hand, there …
Number of citations: 63 pubs.acs.org
SPB Ovenden, JL Nielson, CH Liptrot, RH Willis… - Marine Drugs, 2011 - mdpi.com
While investigating the cytotoxic activity of the methanol extract of an Australian marine sponge Stelletta sp. (Demospongiae), a new diketopiperazine, cyclo-(4-S-hydroxy-R-proline-R-…
Number of citations: 18 www.mdpi.com
N Thakur, P Choudhary, N Kaushik… - Materials Today …, 2023 - Elsevier
… Two alkaloids Stellettamide A &Stellettamide B have RNA cleaving activity and antifungal activity. [43]Novel indolizidine alkaloids are responsible for this activity. Three alkaloids from …
Number of citations: 0 www.sciencedirect.com
GA Whitlock, EM Carreira - Helvetica chimica acta, 2000 - Wiley Online Library
… We report an enantioselective synthesis of ent-stellettamide A. Efficient entry into the indolizidine is possible through the application of a diastereoselective dipolar cycloaddition …
Number of citations: 43 onlinelibrary.wiley.com
H Hirota, S Matsunaga, N Fusetani - Tetrahedron letters, 1990 - Elsevier
… to the isolation of an active compound designated stellettamide A and its structure (1) was a … an ODS column to afford stellettamide A (1; 515 mg) as a semisolid. Stellettamide A (1) had …
Number of citations: 61 www.sciencedirect.com
GA Whitlock, EM Carreira - The Journal of Organic Chemistry, 1997 - europepmc.org
Enantioselective Synthesis of ent-Stellettamide A via a Novel Dipolar Cycloaddition Reaction of (Trimethylsilyl)diazomethane. - Abstract - Europe PMC … Enantioselective …
Number of citations: 76 europepmc.org
S Matsunaga, T Yamashita, S Tsukamoto… - Journal of natural …, 1999 - ACS Publications
… stellettamide A (2), but also had the same molecular formula. Interpretation of 2D NMR data disclosed that stellettamide C (5) differed from stellettamide A (… of stellettamide A (2) followed …
Number of citations: 47 pubs.acs.org
J Shin, Y Seo, KW Cho, JR Rho… - Journal of natural …, 1997 - ACS Publications
… Stellettamide B contained an indolizidine skeleton identical with that of stellettamide A (3), a previously reported metabolite of another Japanese sponge Stelleta sp., while stellettadine …
Number of citations: 51 pubs.acs.org

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